N-Butylthian-4-amine: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis
N-Butylthian-4-amine: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis
Executive Summary
N-butylthian-4-amine (Synonym: N-butyltetrahydro-2H-thiopyran-4-amine; CAS: 52162-97-7) is a highly versatile, conformationally restricted secondary amine utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Featuring a saturated six-membered thiane (thiopyran) ring coupled with a lipophilic butyl chain, this scaffold is increasingly recognized for its ability to modulate physicochemical properties in drug design.
Unlike traditional piperidine or cyclohexane rings, the thiane system introduces a sulfur atom that can be strategically oxidized to sulfoxides, sulfones, or sulfoximines[2]. This unique metabolic handle allows drug development professionals to fine-tune a molecule's Topological Polar Surface Area (TPSA), hydrogen-bonding capacity, and target binding affinity without altering the core carbon framework.
Chemical Structure & Physicochemical Profiling
Understanding the physicochemical baseline of N-butylthian-4-amine is critical for predicting its behavior in biological systems and synthetic workflows. The table below summarizes its core metrics and their direct causality in drug design.
| Property | Value | Causality / Impact in Drug Design |
| CAS Number | 52162-97-7[1] | Standardized identification for regulatory tracking and procurement. |
| Molecular Formula | C9H19NS[3] | Defines the aliphatic and heteroatomic composition. |
| Molecular Weight | 173.32 g/mol [3] | Highly ligand-efficient (LE); leaves ample molecular weight budget for downstream functionalization without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.5 - 3.0 | The lipophilic butyl chain enhances membrane permeability, making it an ideal moiety for central nervous system (CNS) penetrating agents[4]. |
| pKa (Secondary Amine) | ~9.5 - 10.0 | Ensures the amine is protonated at physiological pH (7.4), promoting strong electrostatic interactions with target aspartate or glutamate residues. |
| Ring System | Tetrahydro-2H-thiopyran | Acts as a bioisostere to piperidine. It removes a basic nitrogen to lower overall molecular basicity while introducing a metabolically modulable sulfur atom[2]. |
Structural Causality & Applications in Medicinal Chemistry
As a Senior Application Scientist, it is vital to look beyond the basic structure and understand why this specific scaffold is selected during hit-to-lead optimization.
Neurological and CNS Targeting
The combination of the basic secondary amine and the lipophilic butyl chain creates an optimal pharmacophore for crossing the blood-brain barrier (BBB). Thian-4-amine derivatives are frequently utilized in pharmaceutical development targeting neurological disorders due to their ability to modulate neurotransmitter systems (e.g., acting as monoamine reuptake inhibitors or receptor antagonists)[4].
Amide Coupling for Bioactive Libraries
The secondary amine of N-butylthian-4-amine is a potent nucleophile, making it an excellent candidate for amide coupling reactions with functionalized carboxylic acids or acyl chlorides. This reactivity is leveraged to synthesize complex libraries, including compounds investigated for antimicrobial and anticonvulsant properties[5].
The "Sulfur Advantage": Sulfoximines and TPSA Tuning
One of the most profound advantages of the thiane ring is its oxidation potential. In modern drug discovery, the sulfur atom is frequently oxidized to generate sulfoximines—a functional group that offers high chemical stability, favorable aqueous solubility, and unique hydrogen-bond acceptor/donor functionalities[2]. This allows researchers to take a lipophilic hit compound and systematically increase its polarity to improve oral bioavailability.
Caption: Metabolic and synthetic oxidation pathways of the thiane scaffold for TPSA tuning.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).
Protocol A: Synthesis of N-Butylthian-4-amine via Reductive Amination
Causality & Design: The synthesis utilizes the reductive amination of tetrahydro-4H-thiopyran-4-one with n-butylamine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent over sodium borohydride (NaBH4). The electron-withdrawing acetate groups on STAB significantly reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting ketone into an alcohol. This allows the transient imine to fully form before being selectively reduced.
Step-by-Step Methodology:
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Imine Formation: Dissolve 1.0 equivalent of tetrahydro-4H-thiopyran-4-one and 1.1 equivalents of n-butylamine in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen for its optimal dielectric constant, which stabilizes the charged iminium intermediate.
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Catalysis: Add 1.0 equivalent of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.
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Reduction: Cool the mixture to 0°C and add 1.5 equivalents of STAB in portions. Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Self-Validating System (IPC & QC):
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IPC: Monitor the reaction via LC-MS. The mass shift from the ketone (m/z 116) to the imine (m/z 171) must plateau before STAB addition.
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QC: Post-workup 1 H-NMR must show the disappearance of the ketone α -protons and the appearance of a distinct multiplet at ~2.6 ppm, corresponding to the methine proton at the C4 position of the newly formed thiane ring.
Caption: Synthetic workflow for N-butylthian-4-amine via reductive amination.
Protocol B: Oxidation to Sulfone Derivatives for Scaffold Functionalization
Causality & Design: To utilize the "sulfur advantage," the thioether can be oxidized. However, the secondary amine must first be protected to prevent unwanted N-oxidation or degradation.
Step-by-Step Methodology:
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Protection: React N-butylthian-4-amine with 1.2 equivalents of Boc-anhydride (Boc2O) and 2.0 equivalents of triethylamine (TEA) in DCM at room temperature for 4 hours.
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Oxidation: Cool the reaction mixture containing the Boc-protected intermediate to 0°C. Slowly add 2.5 equivalents of m-chloroperoxybenzoic acid (mCPBA). The excess oxidant ensures complete conversion past the sulfoxide stage to the target sulfone. Stir for 6 hours at room temperature.
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Deprotection: Quench with saturated Na2S2O3 to destroy excess oxidant. Extract, concentrate, and treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group.
Self-Validating System (IPC & QC):
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IPC: TLC monitoring using a KMnO4 stain is critical here; the starting thioether will rapidly reduce KMnO4 (appearing as a bright yellow spot on a purple background), whereas the fully oxidized sulfone will not.
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QC: Final LC-MS will confirm a +32 Da mass shift corresponding to the addition of two oxygen atoms to the sulfur center.
